molecular formula C25H24N4O2 B11502209 N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11502209
M. Wt: 412.5 g/mol
InChI Key: PSWSSZPBBIFOOI-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 5-methyl-2-furancarboxaldehyde, and other reagents that facilitate the formation of the dihydropyrimidobenzimidazole core. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new materials, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidobenzimidazole derivatives with different substituents on the aromatic rings. Examples include:

  • N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(3-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 5-methyl-2-furyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-14-9-11-18(15(2)13-14)27-24(30)22-17(4)26-25-28-19-7-5-6-8-20(19)29(25)23(22)21-12-10-16(3)31-21/h5-13,23H,1-4H3,(H,26,28)(H,27,30)

InChI Key

PSWSSZPBBIFOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(O5)C)C)C

Origin of Product

United States

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